4-Bromo-2,6-difluoropyridine
Overview
Description
4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative . It is used in various fields of research and industry. The molecular formula of 4-Bromo-2,6-difluoropyridine is C5H2BrF2N .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-difluoropyridine involves the interaction of 2,3,6-trichloropyridine with KF in sulfolane . Another method involves the synthesis from symmetric trifluoropyridine . Both fluorine atoms allow for easy selective stepwise substitution, and the bromine atom provides easy access to additional functionalities through both Suzuki and Sonogashira Pd (0) cross-coupling reactions .Molecular Structure Analysis
The molecular weight of 4-Bromo-2,6-difluoropyridine is 193.977 Da . The InChI key of the compound is MJRNQISNYVXBKN-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluoropyridines, such as 4-Bromo-2,6-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .Physical And Chemical Properties Analysis
4-Bromo-2,6-difluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 197.7±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application : 4-Bromo-2,6-difluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of interest due to their potential as imaging agents for various biological applications .
- Method of Application : The specific methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 4-Bromo-2,6-difluoropyridine is synthesized from symmetric trifluoropyridine .
- Results or Outcomes : The synthesis of fluorinated pyridines results in compounds with interesting and unusual physical, chemical, and biological properties . These compounds have potential as imaging agents for various biological applications .
Safety And Hazards
Future Directions
Fluoropyridines, including 4-Bromo-2,6-difluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
4-bromo-2,6-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNQISNYVXBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621520 | |
Record name | 4-Bromo-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoropyridine | |
CAS RN |
903513-58-6 | |
Record name | 4-Bromo-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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